

BIIB091 Kinase Profiling: Technical Support Center

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Compound of Interest

Compound Name: *BIIB091*

Cat. No.: *B10827741*

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This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the off-target effects of **BIIB091**, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is **BIIB091** and what is its primary mechanism of action?

A1: **BIIB091** is a potent, orally active, and reversible small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1] Its primary mechanism of action is as an ATP-competitive inhibitor that binds to the H3 pocket of BTK.[2] This binding sequesters a key phosphorylation site, tyrosine 551, into an inactive conformation, thereby preventing BTK activation and downstream signaling.[1][3] **BIIB091** is being investigated for the treatment of multiple sclerosis.[4][5]

Q2: How selective is **BIIB091** for its primary target, BTK?

A2: **BIIB091** is characterized as a highly selective BTK inhibitor.[2][5] In a comprehensive kinase panel (DiscoverX KINOMEScan), **BIIB091** demonstrated greater than 500-fold selectivity for BTK compared to over 400 other kinases evaluated.[3][6] This high selectivity is attributed to its unique binding mode in the H3 pocket, a region that is not highly conserved across the kinome.[2]

Q3: What are the known off-target kinases of **BIIB091**?

A3: While highly selective, **BIIB091** can exhibit some off-target activity at higher concentrations. In a kinome scan performed at a concentration of 1 μM , **BIIB091** showed greater than 70% inhibition of 9 out of 401 kinases tested.[2] However, specific names of these 9 kinases are not detailed in the provided literature. It is crucial for researchers to consider this concentration-dependent activity when designing experiments. For most cellular and in vivo applications, the high potency of **BIIB091** against BTK allows for the use of concentrations far below those that would significantly engage these off-targets.

Q4: What are the potential functional consequences of **BIIB091**'s off-target effects?

A4: Given its high selectivity, the off-target effects of **BIIB091** are minimal at therapeutic concentrations.[2] Preclinical safety studies have revealed a favorable toxicity profile, with no significant potential for hERG-related cardiotoxicity, genotoxicity, or hepatotoxicity.[2] In a lead profiling panel against 65 other targets, **BIIB091** showed no significant off-target side effects at a concentration of 10 μM . [2] This suggests that at typical experimental concentrations, the functional consequences of off-target kinase inhibition are low.

Q5: How can I troubleshoot or minimize potential off-target effects in my experiments?

A5: To ensure that the observed effects in your experiments are due to BTK inhibition and not off-target activities, consider the following troubleshooting steps:

- **Dose-Response Curve:** Perform a full dose-response analysis. The effects should correlate with the known IC_{50} of **BIIB091** for BTK (in the low nanomolar range for cellular assays).[1] [2] Effects observed only at high micromolar concentrations are more likely to be off-target.
- **Use a Structurally Unrelated BTK Inhibitor:** To confirm that the observed phenotype is specific to BTK inhibition, use another potent and selective BTK inhibitor with a different chemical scaffold as a control.
- **Rescue Experiments:** If possible, perform a rescue experiment by introducing a constitutively active form of BTK to see if it reverses the effects of **BIIB091**.
- **Negative Control Kinase:** Use a cell line that does not express BTK to determine if **BIIB091** has any effect in the absence of its primary target.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the selectivity and potency of **BIIB091**.

Table 1: Kinase Selectivity Profile of **BIIB091**

Assay Platform	Number of Kinases Tested	BIIB091 Concentration	Results	Citation(s)
DiscoverX KINOMEScan	> 400	Not specified	> 500-fold selectivity for BTK relative to all other kinases	[3] [6]
DiscoverX Panel	401	1 μ M	> 70% inhibition of 9 kinases	[2]
Ricerca Lead Profiling	65	10 μ M	> 50% inhibition for 0 targets	[2]

Table 2: Summary of **BIIB091** In Vitro Potency (IC50 Values)

Assay Type	Target/Pathway	Cell/System Type	IC50 Value	Citation(s)
Enzymatic Assay	Purified BTK Protein	N/A	< 0.5 nM (450 pM)	[1][3]
BTK Autophosphorylation	BTK	Human Whole Blood	9.0 nM	[2]
PLCy2 Phosphorylation	BTK Signaling	Ramos Human B-cells	6.9 nM	[1]
B-cell Activation (CD69 Expression)	BTK-mediated	Human PBMCs	71 nM	[1][2]
FcγR-induced ROS Production	BTK-mediated	Primary Neutrophils	4.5 nM	[1][2]
FcγRI and FcγRIII-mediated TNFα secretion	BTK-mediated	Human Monocytes	1.3 - 8.0 nM	[1]

Experimental Protocols

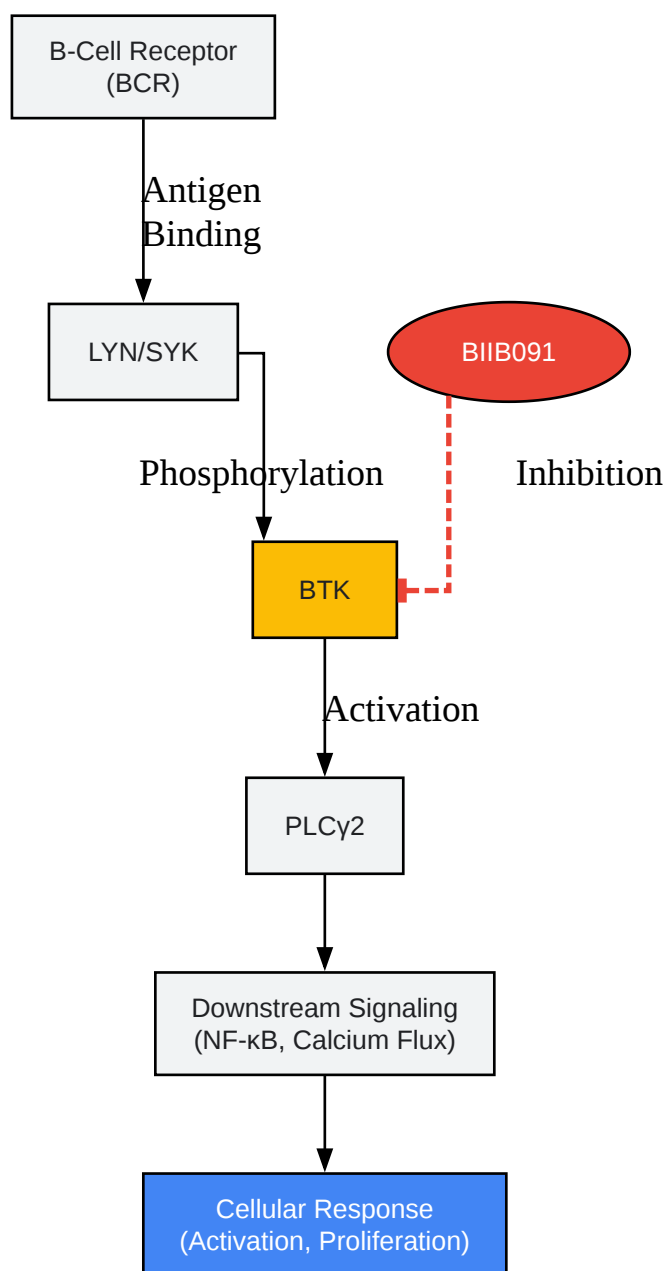
Protocol: Assessing Kinase Selectivity using a KINOMEScan Panel

This method provides a general workflow for evaluating the selectivity of a kinase inhibitor like **BIIB091** across a large panel of kinases, based on the approach used in its preclinical characterization.[3][6]

- Objective: To determine the binding affinity of **BIIB091** to a wide array of kinases and identify potential off-targets.
- Materials:
 - **BIIB091** compound stock solution (e.g., 10 mM in DMSO).

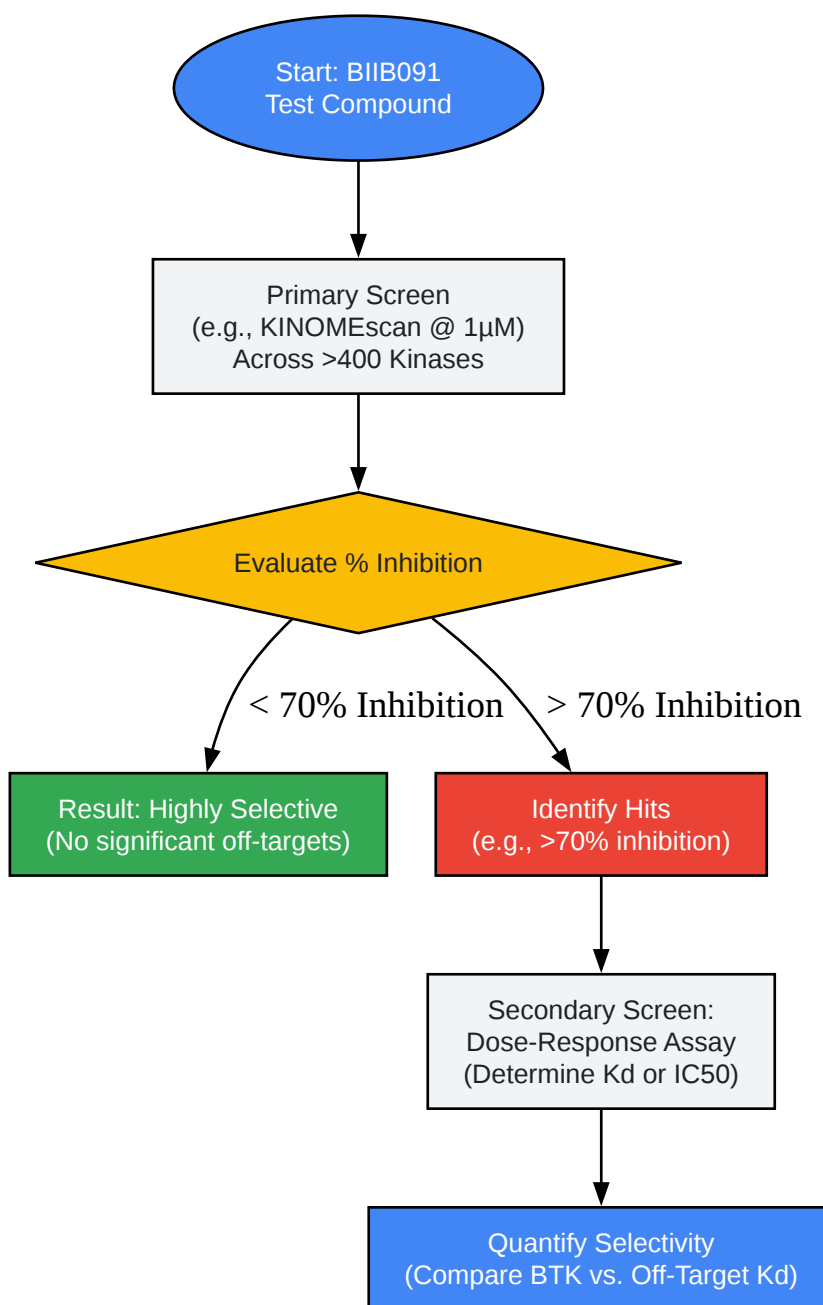
- KINOMEscan assay platform (e.g., DiscoverX/Eurofins). This is a competitive binding assay.
- Kinase-tagged T7 phage.
- Ligand-affinity beads.
- Methodology:
 1. A DNA-tagged kinase from a panel of over 400 human kinases is incubated with an immobilized, active-site directed ligand (affinity beads).
 2. **BIIB091** is added at a fixed concentration (e.g., 1 μ M) to compete with the immobilized ligand for binding to the kinase.
 3. The mixture is incubated to allow binding to reach equilibrium.
 4. The affinity beads are washed to remove unbound components.
 5. The amount of kinase bound to the solid support is measured by quantifying the associated DNA tag using qPCR.
 6. The results are typically expressed as "% Control," where a lower percentage indicates stronger binding of the test compound (**BIIB091**) to the kinase.
- Data Analysis:
 - The primary screen identifies any kinase where binding is reduced by a significant threshold (e.g., >70% inhibition) at the screening concentration.
 - For any identified "hits," a full dose-response curve is generated by testing a range of **BIIB091** concentrations to determine the dissociation constant (K_d), providing a quantitative measure of binding affinity.
 - Selectivity is assessed by comparing the K_d for the primary target (BTK) to the K_d values for any identified off-target kinases.

Visualizations



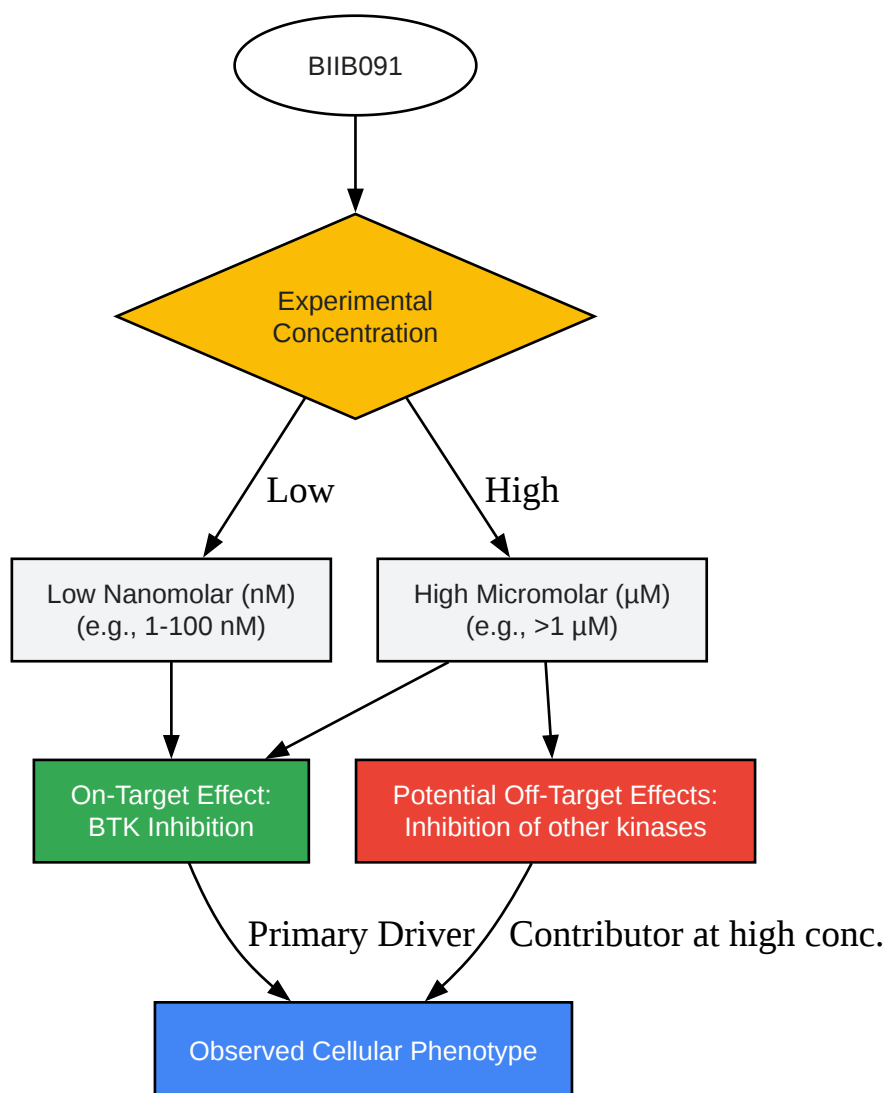
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Caption: Simplified BTK signaling pathway showing inhibition by **BIIB091**.



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Caption: Experimental workflow for assessing kinase inhibitor selectivity.



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Caption: Logic diagram of on-target vs. potential off-target effects.

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References

- 1. medchemexpress.com [medchemexpress.com]

- 2. | BioWorld [bioworld.com]
- 3. Next-generation Bruton's tyrosine kinase inhibitor BII091 selectively and potently inhibits B cell and Fc receptor signaling and downstream functions in B cells and myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. drughunter.com [drughunter.com]
- 6. researchgate.net [researchgate.net]
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